Cas no 55890-28-3 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R,8R)- (9CI))

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R,8R)- (9CI) structure
55890-28-3 structure
Nome do Produto:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R,8R)- (9CI)
N.o CAS:55890-28-3
MF:C25H28O6
MW:424.486227989197
CID:377122
PubChem ID:90473515

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R,8R)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R,8R)- (9CI)
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7
    • LUPINIFOLINOL
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R-trans)-
    • Lupinifolol
    • 55890-28-3
    • Inchi: InChI=1S/C25H28O6/c1-13(2)5-10-17-23-16(11-12-25(3,4)31-23)19(27)18-20(28)21(29)22(30-24(17)18)14-6-8-15(26)9-7-14/h5-9,21-22,26-27,29H,10-12H2,1-4H3/t21-,22+/m0/s1
    • Chave InChI: YWDRSYDPDVDUKV-FCHUYYIVSA-N
    • SMILES: CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C

Propriedades Computadas

  • Massa Exacta: 424.18900
  • Massa monoisotópica: 424.18858861g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 690
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 5.1
  • Superfície polar topológica: 96.2Ų

Propriedades Experimentais

  • PSA: 96.22000
  • LogP: 4.38740

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7,8-dihydro-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methyl-2-butenyl)-,(7R,8R)- (9CI) Literatura Relacionada

Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.